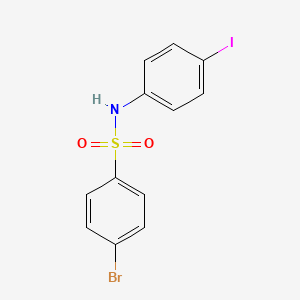
4-bromo-N-(4-iodophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrINO2S . It is used in various chemical reactions and has a molecular weight of 438.08 .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-(4-iodophenyl)benzenesulfonamide consists of a benzenesulfonamide core with a bromine atom on one of the carbon atoms and an iodophenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
4-bromo-N-(4-iodophenyl)benzenesulfonamide has a molecular weight of 438.08 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives, especially those related to zinc phthalocyanine complexes, exhibit remarkable photophysical and photochemical properties. These complexes, with high singlet oxygen quantum yield, are crucial for Type II photodynamic therapy mechanisms. Their potential in treating cancer through photodynamic therapy highlights the significance of sulfonamide derivatives in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Catalysis
Sulfonamide compounds are essential in the development of recyclable organic trivalent iodine reagents for oxidative rearrangements and other transformations, showcasing their versatility in synthetic applications. These reagents offer comparable reactivities to traditional iodine reagents, with the added advantage of being recoverable, highlighting their importance in sustainable chemistry processes (Moroda & Togo, 2006).
Enzyme Inhibition for Therapeutic Applications
Several benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes, including fluid secretion and pH regulation. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The synthesis and evaluation of these compounds underscore the importance of benzenesulfonamides in drug discovery and development (Gul et al., 2016).
Antimicrobial and Anticancer Properties
The incorporation of sulfonamide functionalities into various molecular scaffolds has been explored for their antimicrobial and anticancer activities. For instance, cinchonidinium salts derived from quaternization reactions with benzenesulfonamides demonstrated high enantioselective catalytic activity in asymmetric alkylation reactions, pointing towards their potential in developing novel therapeutic agents (Itsuno, Yamamoto, & Takata, 2014).
Molecular Structure and Spectroscopy Studies
Theoretical studies on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides contribute significantly to understanding the electronic and geometric configurations of these compounds. Such studies are essential for designing new molecules with desired physical and chemical properties (Karabacak et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNHNGTPIRCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-iodophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)
![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)

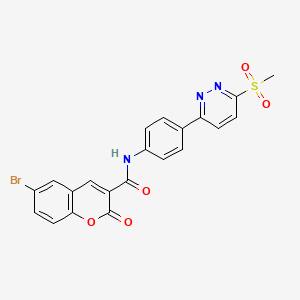


![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)

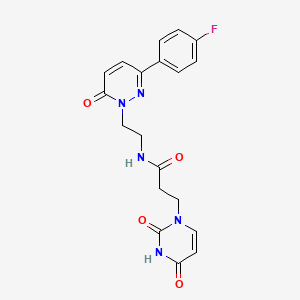
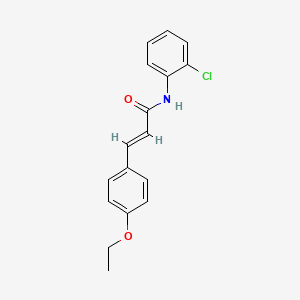
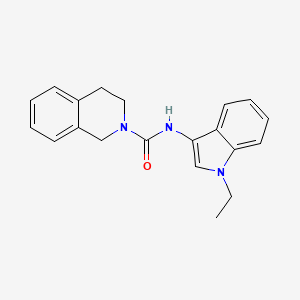
![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)